molecular formula C12H15NO3 B14185888 (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one CAS No. 918164-76-8

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B14185888
CAS No.: 918164-76-8
M. Wt: 221.25 g/mol
InChI Key: VRXWRSZRDSWAGK-JTQLQIEISA-N
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Description

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a hydroxyphenyl group attached to the oxazolidinone ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzyl alcohol with 5,5-dimethyl-1,3-oxazolidin-2-one under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted oxazolidinones depending on the reagents used.

Scientific Research Applications

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxazolidinone ring can interact with biological membranes, affecting their integrity and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-[(4-methoxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
  • (4S)-4-[(4-chlorophenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
  • (4S)-4-[(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one

Uniqueness

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

918164-76-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-12(2)10(13-11(15)16-12)7-8-3-5-9(14)6-4-8/h3-6,10,14H,7H2,1-2H3,(H,13,15)/t10-/m0/s1

InChI Key

VRXWRSZRDSWAGK-JTQLQIEISA-N

Isomeric SMILES

CC1([C@@H](NC(=O)O1)CC2=CC=C(C=C2)O)C

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=C(C=C2)O)C

Origin of Product

United States

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